1-Chloroethane-1-sulfinyl chloride

Description

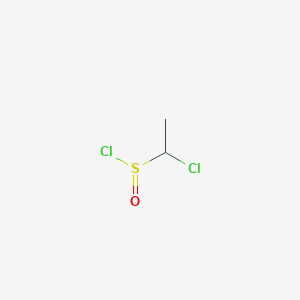

Structure

3D Structure

Properties

Molecular Formula |

C2H4Cl2OS |

|---|---|

Molecular Weight |

147.02 g/mol |

IUPAC Name |

1-chloroethanesulfinyl chloride |

InChI |

InChI=1S/C2H4Cl2OS/c1-2(3)6(4)5/h2H,1H3 |

InChI Key |

QTHCWFBWPNLYHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(S(=O)Cl)Cl |

Origin of Product |

United States |

Spectroscopic Characterization Methods in Mechanistic Elucidation

No specific Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopic data for 1-Chloroethane-1-sulfinyl chloride could be located in the searched literature. While general principles of NMR and IR spectroscopy are well-established for functional group identification and diastereomer analysis, their application to this specific compound requires experimental data that does not appear to be publicly available. For instance, characteristic IR stretching frequencies for the S=O bond in sulfinyl chlorides would be expected, but the precise wavenumber would be influenced by the adjacent chloroethane moiety. Similarly, ¹H and ¹³C NMR chemical shifts and coupling constants would be unique to the structure of this compound and cannot be extrapolated from other compounds.

Theoretical Chemistry for Mechanistic Insights

Detailed computational studies, including Density Functional Theory (DFT) calculations, on the reaction pathways, transition states, and energetics of 1-Chloroethane-1-sulfinyl chloride are also absent from the available literature. While DFT is a powerful tool for predicting reactivity, selectivity, and stereochemical outcomes, such studies have not been published for this specific compound. General computational models for similar classes of compounds exist, but applying them to this compound would require dedicated research that has not been reported.

Stereochemical Control in Sulfinyl Chloride Chemistry

Intrinsic Chirality of the Sulfinyl Group

The sulfinyl group, with the general formula R-S(O)-X, possesses a sulfur atom that is a stereogenic center. wikipedia.orgnih.gov This chirality arises from the tetrahedral geometry around the sulfur atom, which has three different substituents and a lone pair of electrons. nih.govacs.org For a sulfinyl chloride to be chiral, the 'R' group must be different from the chlorine atom and the oxygen atom, which is always the case in organosulfinyl chlorides. wikipedia.org The presence of this lone pair of electrons completes the tetrahedral arrangement, making the sulfur atom a center of chirality, provided the organic residue (R) is not symmetrical in a way that would create a plane of symmetry for the entire molecule. nih.gov Chiral sulfinyl compounds are recognized for their role as versatile auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.org

Diastereomeric Forms of Chloroalkanesulfinyl Chlorides

In the specific case of 1-chloroethane-1-sulfinyl chloride, the molecule contains two chiral centers: the carbon atom bonded to a chlorine atom, a hydrogen atom, a methyl group, and the sulfinyl chloride group, and the sulfur atom of the sulfinyl chloride group itself. wikipedia.org The presence of two stereocenters means that this compound can exist in four possible stereoisomeric forms, which are pairs of enantiomers and diastereomers.

The relationship between these stereoisomers can be described as follows:

(R)-carbon, (R)-sulfur and (S)-carbon, (S)-sulfur are a pair of enantiomers.

(R)-carbon, (S)-sulfur and (S)-carbon, (R)-sulfur are another pair of enantiomers.

The relationship between, for example, the (R,R) isomer and the (R,S) isomer is diastereomeric.

The formation of these diastereomers can influence the spectroscopic properties and reactivity of the compound, and their separation or selective synthesis is a key challenge in stereoselective chemistry.

Strategies for Asymmetric Synthesis Utilizing Sulfinyl Chloride Intermediates

The development of methods to control the stereochemical outcome of reactions involving sulfinyl chlorides is a significant area of research. These strategies are crucial for the synthesis of enantiomerically pure sulfoxides and other important sulfur-containing compounds. acs.org

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of sulfinate esters from racemic sulfinyl chlorides. acs.orgnih.gov This process involves the rapid, in-situ racemization of the chiral sulfinyl chloride, allowing a chiral nucleophile, typically a chiral alcohol, to selectively react with one enantiomer faster than the other. princeton.edu This continuous racemization of the starting material allows for a theoretical yield of up to 100% of a single diastereomeric product. princeton.edu

A key aspect of this process is that the stereochemical outcome can often be controlled by the choice of an achiral base, such as pyridine (B92270) or diisopropylethylamine (i-Pr2NEt), which can direct the reaction towards the formation of different diastereomers. acs.orgnih.gov For example, in the reaction of ethane-1,2-bis-sulfinyl chloride with a glucose-derived chiral alcohol, the use of pyridine as a base leads to a high diastereoselection for the (R,R)-bis-sulfinate ester, while Hunig's base (i-Pr2NEt) favors the formation of the (S,S)-diastereomer. acs.orgnih.gov This control is rationalized by the formation of different pentacoordinated sulfurane intermediates that undergo Berry pseudorotation. acs.orgnih.gov

Table 1: Influence of Base on the Diastereoselective Synthesis of Bis-sulfinate Esters

| Starting Material | Chiral Auxiliary | Base | Diastereomeric Ratio (R,R) : (R,S) : (S,S) |

|---|---|---|---|

| Ethane-1,2-bis-sulfinyl chloride | Diacetone-D-glucose | Pyridine | High selectivity for (R,R) |

| Ethane-1,2-bis-sulfinyl chloride | Diacetone-D-glucose | i-Pr2NEt | High selectivity for (S,S) |

Data synthesized from research findings. acs.orgnih.gov

The catalytic synthesis of enantioenriched sulfinate esters from sulfinyl chlorides can be achieved using chiral organocatalysts. nih.govresearchgate.net Peptides and Cinchona alkaloids have been shown to be effective catalysts in the dynamic kinetic resolution of sulfinyl chlorides with alcohols. nih.govresearchgate.net These catalysts create a chiral environment that differentiates between the two enantiomers of the sulfinyl chloride, leading to the preferential formation of one enantiomer of the sulfinate ester product.

For instance, Cinchona alkaloids have been successfully employed to catalyze the reaction between symmetrical dialkyl sulfites and tert-butylmagnesium chloride to produce optically active tert-butyl sulfinates with enantiomeric excesses up to 74%. acs.org The choice of the specific Cinchona alkaloid can allow for the synthesis of either enantiomer of the product. acs.org More recent developments have focused on expanding the scope and efficiency of these catalytic systems for broader applications in the synthesis of diverse chiral sulfur compounds. nih.govresearchgate.net

Configurational Stability and Interconversion

Sulfinyl chlorides and their derivatives, such as sulfinate esters, are generally configurationally stable at the sulfur stereocenter under ambient conditions. nih.govacs.org This stability is crucial for their use as chiral building blocks in asymmetric synthesis. However, the interconversion of enantiomers or diastereomers can occur under certain conditions, such as elevated temperatures or in the presence of specific reagents, which is the principle exploited in dynamic kinetic resolution. acs.orgacs.orgnih.gov

The racemization of sulfinyl chlorides is a key step in DKR processes and is believed to proceed through intermediates that allow for the inversion of the stereochemistry at the sulfur atom. nih.gov One proposed mechanism involves the formation of pentacoordinated sulfur intermediates which can undergo pseudorotation, leading to the interconversion of stereoisomers. nih.gov The energy barrier for this inversion is low enough to allow for rapid racemization under the reaction conditions, but high enough to ensure configurational stability under normal storage and handling.

Transformations and Synthetic Applications of 1 Chloroethane 1 Sulfinyl Chloride in Organic Synthesis

Derivatization to Sulfinamides

The reaction of 1-chloroethane-1-sulfinyl chloride with primary or secondary amines is a primary method for the synthesis of the corresponding sulfinamides. This nucleophilic substitution reaction is typically straightforward. Sulfinamides are valuable compounds in their own right, serving as intermediates for other functional groups and as chiral auxiliaries in asymmetric synthesis. nih.govnih.gov

The general transformation can be represented as follows:

R-S(O)Cl + 2 R'R''NH → R-S(O)NR'R'' + R'R''NH₂⁺Cl⁻

Where R is the 1-chloroethyl group, and R' and R'' are hydrogen, alkyl, or aryl substituents from the amine. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

Recent research has explored various methods for sulfinamide synthesis, including the in situ formation of sulfinyl chlorides from sulfonyl chlorides followed by reaction with amines. nih.govresearchgate.net This approach avoids the isolation of the often-sensitive sulfinyl chloride intermediate. nih.gov Another method involves the reaction of organometallic reagents with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane sulfur dioxide complex) to generate a metal sulfinate, which is then converted to the sulfinyl chloride and subsequently trapped with an amine. nih.gov

Table 1: Examples of Sulfinamide Synthesis

| Reactant 1 | Reactant 2 | Product | Notes |

| This compound | Ammonia | 1-Chloroethane-1-sulfinamide | --- |

| This compound | Diethylamine | N,N-Diethyl-1-chloroethane-1-sulfinamide | --- |

| p-Toluenesulfonyl chloride | Benzylamine | N-Benzyl-4-methylbenzenesulfinamide | Synthesized via in situ reduction of the sulfonyl chloride. nih.gov |

Conversion to Sulfinate Esters

This compound readily reacts with alcohols to form sulfinate esters. This esterification is another example of nucleophilic substitution at the sulfur atom.

R-S(O)Cl + R'OH → R-S(O)OR' + HCl

The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. Sulfinate esters are versatile intermediates in organic synthesis. rsc.org

The synthesis of chiral sulfinate esters can be achieved through the asymmetric condensation of prochiral sulfinates and alcohols using an organocatalyst. nih.govntu.edu.sg Another approach involves the dynamic kinetic resolution of racemic sulfinyl chlorides with alcohols, catalyzed by peptides or Cinchona alkaloids. nih.govresearchgate.net The use of chiral alcohols as auxiliaries can also lead to the diastereoselective preparation of sulfinates. nih.gov

Table 2: Examples of Sulfinate Ester Synthesis

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| This compound | Methanol | Methyl 1-chloroethane-1-sulfinate | Base |

| This compound | Ethanol | Ethyl 1-chloroethane-1-sulfinate | Base |

| Potassium 4-methylbenzenesulfinate | Ethanol | Ethyl 4-methylbenzenesulfinate | Pentanidium organocatalyst nih.gov |

Precursors to Sulfonimidoyl Chlorides

Sulfinamides derived from this compound can be oxidized to form sulfonimidoyl chlorides. nih.govnih.gov This transformation introduces a nitrogen-substituent on the sulfur atom, creating a new class of reactive intermediates.

The synthesis of sulfonimidamides, which are analogs of sulfonamides, often proceeds through the nucleophilic substitution of a sulfonimidoyl chloride with an amine. nih.gov The preparation of the sulfonimidoyl chloride intermediate can be achieved through the oxidation of the corresponding sulfinamide using various chlorinating agents. nih.gov One-pot procedures have been developed for the synthesis of sulfonimidamides directly from sulfonyl chlorides, proceeding through in situ generated sulfinamide and sulfonimidoyl chloride intermediates. thieme-connect.de

Table 3: Synthesis of Sulfonimidoyl Chlorides and Derivatives

| Starting Material | Reagent(s) | Product |

| N-Aryl sulfinamide | t-Butyl hypochlorite | N-Aryl sulfonimidoyl chloride nih.gov |

| p-Tolylsulfinamide | N-Chlorosuccinimide, Amine | p-Tolylsulfonimidamide nih.gov |

| p-Toluenesulfonyl chloride | t-Butylamine, TCCA, Morpholine | N-tert-Butyl-N'-morpholino-p-toluenesulfonimidamide thieme-connect.de |

Utility as Reactive Building Blocks in Complex Molecule Synthesis

The reactivity of the sulfinyl chloride group makes this compound a valuable building block for introducing the 1-chloroethanesulfinyl moiety into larger, more complex molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where the sulfinyl group can be a key structural feature.

The electrophilic nature of the sulfonyl chloride group in similar compounds allows for reactions with a wide range of nucleophiles, enabling the construction of complex molecular architectures. For instance, sulfonyl chlorides are used in the synthesis of sulfonamides and sulfonate esters, which are important intermediates in drug development.

Role in Asymmetric Transformations as Auxiliaries or Intermediates

Chiral sulfinamides, which can be derived from this compound, are widely used as chiral auxiliaries in asymmetric synthesis. nih.govnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org The auxiliary is then typically removed.

The sulfinyl group itself can act as a chiral center, and its stereochemistry can be controlled and used to induce chirality in other parts of the molecule. For example, chiral sulfinamides have been instrumental in the asymmetric synthesis of amines. nih.gov The development of methods for the catalytic and stereoselective synthesis of chiral sulfinate esters and other sulfur-containing stereogenic centers is an active area of research, as these compounds are versatile intermediates for a variety of chiral sulfur pharmacophores. nih.govntu.edu.sgresearchgate.net

Lack of Available Scientific Data for this compound Prevents Detailed Analysis

Despite a comprehensive search of scientific literature, detailed spectroscopic and computational data specifically for the chemical compound This compound is not available. The initial request for an in-depth article focusing on advanced spectroscopic and computational approaches for this specific sulfinyl chloride cannot be fulfilled due to the absence of published research on this particular molecule.

The majority of available scientific information pertains to the related but structurally distinct compound, 1-chloroethane-1-sulfonyl chloride , as well as other sulfonyl chlorides. It is crucial to differentiate between a sulfinyl chloride (-SOCl) and a sulfonyl chloride (-SO₂Cl), as their chemical properties, reactivity, and spectroscopic signatures are significantly different. Using data from sulfonyl chlorides to describe a sulfinyl chloride would be scientifically inaccurate and misleading.

Emerging Research Avenues and Future Perspectives for Chloroalkanesulfinyl Chlorides

Development of Novel Catalytic Systems for Stereocontrol

The sulfur atom in chloroalkanesulfinyl chlorides is a stereocenter, and the ability to control its configuration is paramount for applications in asymmetric synthesis. The development of catalytic systems that can achieve high levels of stereocontrol in reactions involving these compounds is a key area of ongoing research. While specific studies on 1-chloroethane-1-sulfinyl chloride are limited, significant progress in the broader field of sulfinyl chloride chemistry provides a clear roadmap.

A particularly promising approach involves the use of chiral catalysts to mediate the reaction of sulfinyl chlorides with various nucleophiles. Research has shown that chiral amines, especially Cinchona alkaloids and their derivatives, can be highly effective in promoting the enantioselective synthesis of sulfinate esters from racemic sulfinyl chlorides and achiral alcohols. researchgate.net These catalysts are believed to form a chiral sulfinylating agent in situ, which then reacts with the nucleophile to yield an enantioenriched product.

Future research in this area will likely focus on expanding the scope of these catalytic systems to include chloroalkanesulfinyl chlorides. The presence of a chlorine atom on the alkyl chain may influence the electronic and steric properties of the sulfinyl chloride, potentially requiring modifications to existing catalyst structures to achieve optimal stereoselectivity. The development of novel chiral ligands and organocatalysts tailored to the specific properties of chloroalkanesulfinyl chlorides will be crucial.

Table 1: Catalytic Systems for Stereoselective Sulfinylation

| Catalyst Type | Example Catalyst | Application | Potential for Chloroalkanesulfinyl Chlorides |

| Chiral Amines | Cinchona Alkaloids (e.g., quinidine) | Enantioselective synthesis of sulfinate esters | High potential for achieving stereocontrol |

| Chiral Alcohols | Diacetone-D-glucose (DAG) | Diastereoselective synthesis of sulfinates | Useful as chiral auxiliaries |

| Transition Metal Complexes | Palladium with chiral phosphine (B1218219) ligands | Asymmetric arylation of sulfenates | Exploration for cross-coupling reactions |

Exploration of New Reactivity Modes

Beyond their traditional role as precursors for sulfoxides and sulfinamides, chloroalkanesulfinyl chlorides possess the potential for a diverse range of chemical transformations. The exploration of new reactivity modes is a vibrant area of research that promises to unlock novel synthetic pathways.

One emerging area is the use of sulfinyl chlorides in transition metal-catalyzed cross-coupling reactions. While the reactivity of sulfonyl chlorides in such reactions is well-established, the corresponding chemistry of sulfinyl chlorides is less developed. Recent studies have demonstrated the potential for palladium-catalyzed reactions of sulfinyl esters, generated from sulfinyl chlorides, to form new carbon-sulfur bonds. researchgate.net This opens up the possibility of using chloroalkanesulfinyl chlorides as building blocks for the synthesis of complex sulfur-containing molecules.

Another exciting frontier is the exploration of radical reactions involving sulfinyl chlorides. While sulfonyl chlorides are known sources of sulfonyl radicals, the generation and reactivity of sulfinyl radicals are less understood. The development of methods to generate sulfinyl radicals from chloroalkanesulfinyl chlorides under mild conditions could lead to new carbon-sulfur bond-forming reactions and the synthesis of novel organosulfur compounds.

Furthermore, the unique combination of a sulfinyl chloride and an alkyl chloride within the same molecule presents opportunities for intramolecular reactions. Under the right conditions, it may be possible to induce cyclization reactions to form novel sulfur-containing heterocyclic compounds.

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research, and its application to the study of chloroalkanesulfinyl chlorides is poised to accelerate discovery in this field. Advanced computational methodologies offer the potential to predict the reactivity and stereochemistry of these compounds, as well as to guide the design of new catalysts and reactions.

Density Functional Theory (DFT) calculations have been successfully employed to investigate the mechanisms of reactions involving sulfonyl and sulfinyl chlorides. For instance, DFT studies have elucidated the transition states and reaction pathways of nucleophilic substitution at the sulfur center, providing valuable insights into the factors that control reactivity and stereoselectivity. nih.govacs.org Such studies can be extended to chloroalkanesulfinyl chlorides to understand how the presence of the chloroalkyl group influences the reaction landscape.

Computational modeling is also being used to design and optimize catalysts for stereoselective transformations. By modeling the interactions between a chiral catalyst and a sulfinyl chloride substrate, researchers can predict which catalyst structures will be most effective in controlling the stereochemical outcome of a reaction. This in silico approach can significantly reduce the experimental effort required to develop new catalytic systems.

A notable example is the use of computational models to understand the diastereoselectivity in the reduction of chiral sulfinyl imines. acs.org These studies provide a framework for predicting the stereochemical outcome of similar reactions involving derivatives of chloroalkanesulfinyl chlorides.

Table 2: Computational Methods in Sulfinyl Chloride Chemistry

| Computational Method | Application | Relevance to Chloroalkanesulfinyl Chlorides |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states | Predicting reactivity and stereoselectivity |

| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions | Designing and optimizing chiral catalysts |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving sulfur compounds | Understanding biological activity and designing inhibitors |

The continued development and application of these computational tools will undoubtedly play a pivotal role in unlocking the full potential of chloroalkanesulfinyl chlorides in organic synthesis and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.